molecular formula C12H16F3NO3 B3171721 4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine CAS No. 946697-88-7

4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine

Cat. No.: B3171721
CAS No.: 946697-88-7
M. Wt: 279.26 g/mol
InChI Key: YPKIOPJTLYURJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromo-2-(trifluoromethyl)aniline with 2-(2-methoxyethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme interactions and protein modifications.

    Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of its use .

Properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO3/c1-17-4-5-18-6-7-19-9-2-3-11(16)10(8-9)12(13,14)15/h2-3,8H,4-7,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKIOPJTLYURJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine
Reactant of Route 2
Reactant of Route 2
4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine
Reactant of Route 3
Reactant of Route 3
4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine
Reactant of Route 4
Reactant of Route 4
4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine
Reactant of Route 5
Reactant of Route 5
4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine
Reactant of Route 6
Reactant of Route 6
4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.